![molecular formula C21H19N5O3S B2744518 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 922693-21-8](/img/structure/B2744518.png)
2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide (CAS No. 922693-21-8) is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19N5O3S
- Molecular Weight : 421.48 g/mol
- Purity : Typically 95% .
The biological activity of pyrazolo[3,4-d]pyrimidines often involves inhibition of key enzymes and receptors implicated in cancer and viral infections. The compound is hypothesized to exert its effects through the following mechanisms:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Antiviral Activity : Some derivatives have shown promise against various viruses by disrupting viral replication processes.
Anticancer Activity
Studies have indicated that compounds similar to this compound exhibit significant anticancer properties:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 (Lung Cancer) | 49.85 | Induces apoptosis |
Compound B | HeLa (Cervical Cancer) | 7.01 | Inhibits Topoisomerase II |
Compound C | MCF-7 (Breast Cancer) | 14.31 | Disrupts microtubule assembly |
These findings suggest that the compound could potentially inhibit tumor growth through these mechanisms .
Antiviral Activity
Research has explored the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives against various viruses:
Virus | Compound Tested | EC50 (µM) | Observations |
---|---|---|---|
HIV | Compound D | 26 | Moderate inhibition |
Varicella-Zoster Virus | Compound E | 130.24 | Significant antiviral activity |
Human Cytomegalovirus | Compound F | 161.38 | Effective at higher concentrations |
While some compounds demonstrated notable antiviral effects, others showed limited activity against specific viral strains .
Study on Antitumor Activity
A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity against various cancer cell lines. The results indicated that certain modifications on the pyrazolo scaffold enhanced cytotoxicity significantly compared to earlier derivatives.
Study on Antiviral Properties
Another investigation focused on the antiviral properties of related compounds against HIV and herpes viruses. The study highlighted that certain structural modifications led to improved efficacy against viral replication, suggesting that similar modifications could be explored for the compound .
Wissenschaftliche Forschungsanwendungen
Biological Activities
The biological activity of this compound is attributed to its unique structural components, which include a pyrazolo[3,4-d]pyrimidine core and a phenylpiperazine moiety. These features contribute to various pharmacological effects:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:
- Cytotoxicity : The compound has shown promising IC50 values against cell lines such as HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). A related study reported an IC50 of 1.1 µM against HCT116 cells, indicating strong anticancer potential.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are critical in treating conditions characterized by chronic inflammation. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to its therapeutic efficacy in inflammatory diseases.
Analgesic Properties
The presence of the phenylpiperazine moiety suggests potential analgesic effects. This structure can interact with neurotransmitter receptors, potentially providing relief from pain and contributing to mood enhancement .
Structure-Activity Relationship (SAR)
The Structure-Activity Relationship (SAR) analysis is essential for enhancing the biological activity of this compound. Various modifications can significantly influence its potency and selectivity:
Modification | Effect on Activity |
---|---|
Hydroxyl group at position 4 | Enhances anticancer activity |
Substitution on piperazine ring | Alters receptor binding affinity |
Case Studies
Several studies have investigated the applications of compounds related to 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide:
- Kumar et al. Study : This research focused on the synthesis and evaluation of similar pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. The study demonstrated that specific structural modifications led to increased cytotoxicity against various cancer cell lines.
- Alegaon et al. Research : This study explored the anti-inflammatory effects of compounds with similar structures, revealing their potential in reducing inflammation markers in vitro.
- Antitubercular Activity Assessment : Although not extensively tested for tuberculosis, compounds with similar structures have shown activity against Mycobacterium tuberculosis, suggesting potential applications in antimicrobial therapy .
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-[[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-13-6-5-7-14(10-13)26-19-15(11-22-26)20(28)25-21(24-19)30-12-18(27)23-16-8-3-4-9-17(16)29-2/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELGTQFWNKGFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.